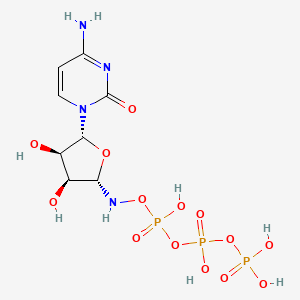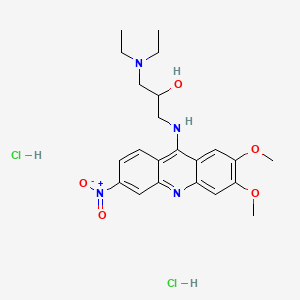
2H-Benzo(a)quinolizin-2-ol, 2-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-
Übersicht
Beschreibung
The compound is a proposed catecholamine depletor . It belongs to the class of organic compounds known as benzoquinolizines . The molecular formula is C21H33NO3 .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the IUPAC name 2-ethyl-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol . The InChI representation isInChI=1S/C21H33NO3/c1-6-21(23)12-18-17-11-20(25-5)19(24-4)10-15(17)7-8-22(18)13-16(21)9-14(2)3/h10-11,14,16,18,23H,6-9,12-13H2,1-5H3 . The Canonical SMILES representation is CCC1(CC2C3=CC(=C(C=C3CCN2CC1CC(C)C)OC)OC)O . Physical And Chemical Properties Analysis
The molecular weight of the compound is 347.5 g/mol . Unfortunately, the retrieved sources do not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Neuropharmacology: Modulation of Dopamine Receptors
RO 4-1284 has been studied for its effects on dopamine receptor stimulation and blockade. Research indicates that RO 4-1284 can enhance electroshock-induced seizures, which suggests its potential role in modulating dopaminergic pathways . This application is significant for understanding the mechanisms of seizure disorders and could contribute to the development of new therapeutic strategies.
Neurochemistry: Impact on Neurotransmitter Levels
Another application of RO 4-1284 is its observed impact on neurotransmitter levels within the central nervous system. Studies have shown that RO 4-1284 can cause a significant decrease in spinal cord norepinephrine levels and influence seizure activity . This finding is crucial for exploring the neurochemical basis of seizures and could lead to advances in the treatment of epilepsy and other neurologic conditions.
Seizure Attenuation: Exploring Noradrenergic Neurons
RO 4-1284’s ability to affect noradrenergic neurons in the spinal cord positions it as a potential agent for attenuating seizure activity. The compound’s interaction with these neurons suggests a modulatory effect that could be harnessed for therapeutic purposes, especially in the context of spinal cord injuries and related neuropathies .
Pharmacodynamics: Reversible VMAT2 Inhibition
The compound has been identified as a reversible inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2), which is involved in the transport of neurotransmitters like dopamine and serotonin into synaptic vesicles . This application is particularly relevant for the study of psychiatric disorders and the development of drugs that target VMAT2 as a treatment strategy.
Drug Development: Biogenic Amine Transporters
RO 4-1284 is featured on the Biogenic Amine Transporters page of the Handbook of Receptor Classification and Signal Transduction. This highlights its relevance in the study of transporters responsible for the uptake of biogenic amines, which are critical in various physiological processes and psychiatric conditions .
Analytical Chemistry: Standard Compound for HPLC
With a high purity level as determined by High-Performance Liquid Chromatography (HPLC), RO 4-1284 serves as a standard compound in analytical chemistry. Its use in this field aids in the calibration and validation of HPLC methods, which are essential for the accurate measurement of chemical substances .
Wirkmechanismus
Target of Action
RO 4-1284, also known as Ro-4-1284 or 2H-Benzo(a)quinolizin-2-ol, 2-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is responsible for transporting monoamines—particularly neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine—from cellular cytosol into synaptic vesicles .
Mode of Action
RO 4-1284 acts as a reversible inhibitor of VMAT2 . By inhibiting VMAT2, it prevents the transport of monoamines into synaptic vesicles, thereby disrupting the storage of these neurotransmitters . This leads to a decrease in the release of these neurotransmitters into the synaptic cleft during neurotransmission .
Biochemical Pathways
The inhibition of VMAT2 by RO 4-1284 affects the monoaminergic system in the brain, particularly the dopaminergic and serotonergic pathways . This results in a decrease in the levels of dopamine and serotonin in the synaptic cleft, thereby reducing the signaling in these pathways .
Result of Action
The action of RO 4-1284 leads to a depletion of monoamines in the brain, particularly dopamine and serotonin . This can result in various neurological effects, such as a deterioration of learning, decrease in locomotion, and intense hypothermia . Electron microscopical studies have shown the reversible action of RO 4-1284 on norepinephrine and serotonin with respect to the granulated vesicles of the ventromedial hypothalamus and the pineal body of the rat .
Eigenschaften
IUPAC Name |
2-ethyl-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-6-21(23)12-18-17-11-20(25-5)19(24-4)10-15(17)7-8-22(18)13-16(21)9-14(2)3/h10-11,14,16,18,23H,6-9,12-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNMGCULOKMBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2C3=CC(=C(C=C3CCN2CC1CC(C)C)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952665 | |
| Record name | 2-Ethyl-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Benzo(a)quinolizin-2-ol, 2-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)- | |
CAS RN |
303-75-3 | |
| Record name | 2-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 4-1284 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-2-ethyl-3-isobutyl-9,10-dimethoxy-1,2,3,4,5,6,7-hexahydrobenzo[a]chinolizine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RO-4-1284 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2S3M5M720 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of RO 4-1284?
A1: RO 4-1284 acts by disrupting the storage of monoamines, particularly serotonin, norepinephrine, and dopamine, within neuronal vesicles. [] This is achieved through a reserpine-like mechanism, leading to depletion of these neurotransmitters in the synaptic cleft. [, ]
Q2: How does RO 4-1284 affect serotonin levels in the brain?
A2: RO 4-1284 significantly reduces serotonin levels in the brain. [, ] Studies show a decrease in both endogenous serotonin and labeled serotonin derived from its precursors. [] This depletion is attributed to RO 4-1284's ability to impair the storage of serotonin within neuronal vesicles. []
Q3: What are the behavioral effects observed after RO 4-1284 administration?
A3: Administration of RO 4-1284 elicits a reserpine-like syndrome, characterized by sedation, ptosis, hypothermia, and reduced locomotor activity in animal models. [, , ] These effects are primarily attributed to the depletion of monoamines, particularly serotonin and norepinephrine, in the brain. [, ]
Q4: How does RO 4-1284 affect audiogenic seizures in rats?
A4: Research suggests that RO 4-1284 intensifies audiogenic seizures in rats. [] This effect is primarily attributed to the depletion of norepinephrine in the brain. [] Interestingly, while RO 4-1284 also depletes dopamine, evidence suggests that norepinephrine plays a more significant role in modulating audiogenic seizure activity. []
Q5: How does RO 4-1284 impact norepinephrine release during nerve stimulation?
A5: RO 4-1284 has been shown to increase the nerve stimulation-mediated overflow of norepinephrine and its metabolites. [] This effect is particularly pronounced in the presence of pargyline, a monoamine oxidase inhibitor. [] This suggests that RO 4-1284 might enhance the exocytotic release of norepinephrine. []
Q6: What is the role of RO 4-1284 in studying ponto-geniculo-occipital (PGO) waves?
A6: RO 4-1284 has been instrumental in investigating the neurochemical mechanisms underlying PGO wave activity. By depleting monoamines, particularly norepinephrine and serotonin, RO 4-1284 induces PGO waves in cats. [, , ] This model allows researchers to explore the roles of different neurotransmitter systems in modulating PGO wave generation. [, ]
Q7: Does RO 4-1284 affect prostaglandin synthetase activity?
A7: While RO 4-1284 has demonstrated effects on various neurotransmitter systems, research suggests that it does not significantly inhibit prostaglandin synthetase activity. [] This finding implies that inhibition of this enzyme is not a primary mechanism underlying the pharmacological effects of RO 4-1284. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol](/img/structure/B1195003.png)
![6-bromo-N-tert-butyl-2-methyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1195004.png)

![2-[[2-(5,6-Dimethyl-1-benzimidazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195009.png)


![1-p-Tolyl-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B1195013.png)






